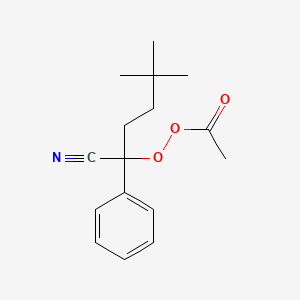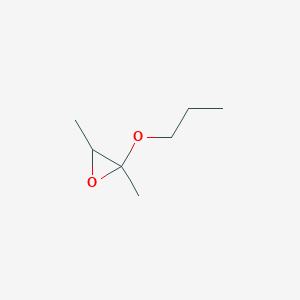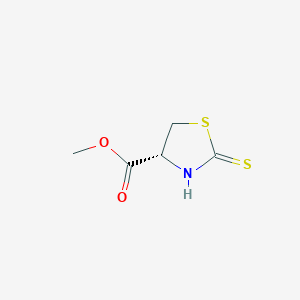
Austocystin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Austocystin B is a natural compound isolated from the fungus Aspergillus. It belongs to a class of compounds known as mycotoxins, which are secondary metabolites produced by fungi. This compound has garnered significant attention due to its potent cytotoxic properties, making it a subject of interest in cancer research and other biomedical fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Austocystin B typically involves the isolation of the compound from the fungal species Aspergillus. The process begins with the cultivation of the fungus under specific conditions that promote the production of this compound. The compound is then extracted using organic solvents and purified through chromatographic techniques.
Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing the yield and purity of the compound. Techniques such as solid-state fermentation and liquid fermentation are being explored to enhance the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Austocystin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of more reactive quinone intermediates.
Applications De Recherche Scientifique
Austocystin B has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of mycotoxins.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying cell signaling pathways.
Medicine: Explored for its cytotoxic properties and potential use in cancer therapy. This compound has shown promise in selectively targeting cancer cells while sparing healthy cells.
Mécanisme D'action
Austocystin B exerts its effects primarily through the induction of DNA damage. The compound is activated by cytochrome P450 enzymes, leading to the formation of reactive intermediates that cause DNA strand breaks and other forms of genetic damage. This mechanism is particularly effective in cancer cells, which often have elevated levels of cytochrome P450 enzymes.
Comparaison Avec Des Composés Similaires
Austocystin D: Another mycotoxin from Aspergillus with similar cytotoxic properties.
Aflatoxin B1: A well-known mycotoxin that also induces DNA damage through activation by cytochrome P450 enzymes.
Sterigmatocystin: A precursor to aflatoxins with similar structural features and biological activity.
Uniqueness of Austocystin B: this compound is unique in its selective cytotoxicity towards cancer cells, making it a promising candidate for targeted cancer therapy. Its activation by cytochrome P450 enzymes and the resulting DNA damage mechanism distinguish it from other mycotoxins.
Propriétés
Numéro CAS |
55256-57-0 |
|---|---|
Formule moléculaire |
C22H20O7 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
(4S,8R)-2,18-dihydroxy-15-(3-hydroxy-3-methylbutyl)-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one |
InChI |
InChI=1S/C22H20O7/c1-22(2,26)7-5-10-3-4-12(23)16-19(25)17-14(28-20(10)16)9-13-15(18(17)24)11-6-8-27-21(11)29-13/h3-4,6,8-9,11,21,23-24,26H,5,7H2,1-2H3/t11-,21+/m0/s1 |
Clé InChI |
JWPAJVNQGTWPMI-WIUDPPPLSA-N |
SMILES isomérique |
CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)O[C@@H]5[C@H]4C=CO5)O)O |
SMILES canonique |
CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)OC5C4C=CO5)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


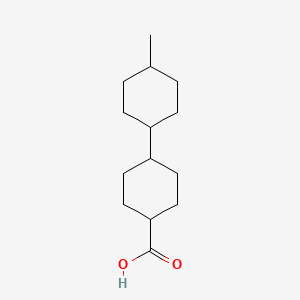
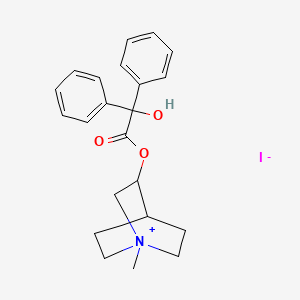
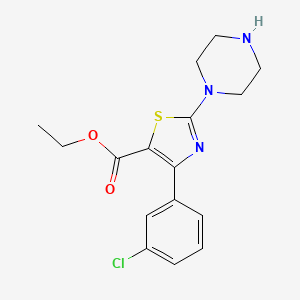
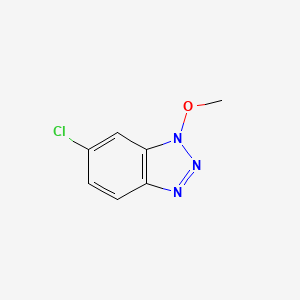
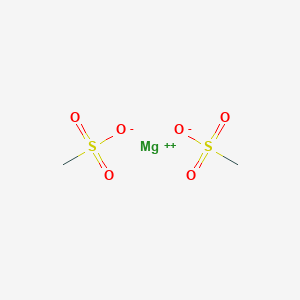
![2-Chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808612.png)
![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;barium(2+)](/img/structure/B13808620.png)
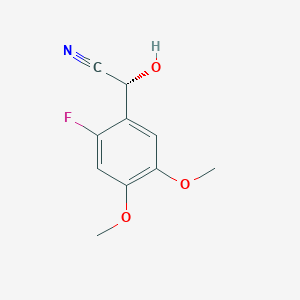
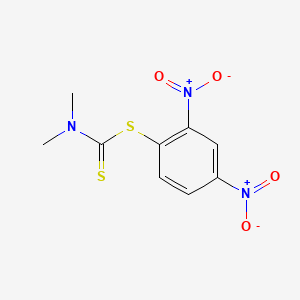
![(3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone](/img/structure/B13808630.png)
![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808635.png)
